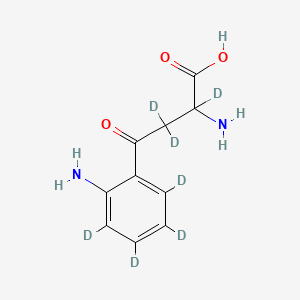

2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

215.26 g/mol |

IUPAC Name |

2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-2,3,3-trideuterio-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i1D,2D,3D,4D,5D2,8D |

InChI Key |

YGPSJZOEDVAXAB-MHKJVSNJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])C([2H])(C(=O)O)N)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Deuterated Kynurenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Kynurenine is a pivotal metabolite in the tryptophan degradation pathway, known as the kynurenine pathway.[1][2][3] This pathway is integral to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and is implicated in a wide array of physiological and pathological processes, including immune regulation, neurobiology, and oncology.[4][5][6][7][8] The substitution of hydrogen atoms with their stable isotope, deuterium (²H or D), within the kynurenine molecule creates a powerful tool for scientific investigation. This guide provides an in-depth exploration of the chemical properties of deuterated kynurenine, detailing its synthesis, spectroscopic characteristics, and altered metabolic fate. It further elucidates its critical applications as an internal standard in quantitative bioanalysis and as a probe for studying enzymatic mechanisms and drug pharmacokinetics, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Deuteration in Kynurenine Pathway Research

The kynurenine pathway (KP) catabolizes approximately 95% of dietary tryptophan, producing a cascade of bioactive metabolites.[1][3] These molecules, including kynurenine (KYN), kynurenic acid (KYNA), and quinolinic acid (QUIN), are key modulators of the immune and nervous systems.[2][6] Dysregulation of the KP is a hallmark of numerous disorders, from neurodegenerative diseases like Alzheimer's and Huntington's to cancer and depression.[6][9]

The strategic replacement of hydrogen with deuterium in the kynurenine structure offers two primary advantages for researchers:

-

Altered Metabolic Stability (The Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[11][12] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly alter the metabolic rate of deuterated kynurenine, making it an invaluable tool for studying enzyme kinetics and modulating pharmacokinetic profiles.[][13][14]

-

Utility as a Stable Isotope-Labeled (SIL) Internal Standard: In quantitative mass spectrometry (MS), a SIL internal standard is the gold standard for accuracy and precision.[15][16][17] Deuterated kynurenine is chemically identical to its endogenous counterpart, meaning it exhibits the same behavior during sample extraction, chromatography, and ionization.[17] However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for sample loss and matrix-induced variations in ionization efficiency, ensuring highly reliable quantification.[15][16][18]

This guide will dissect these core principles, providing the technical foundation and practical methodologies required to leverage deuterated kynurenine in advanced research settings.

Synthesis and Physicochemical Characterization

Synthesis Overview

The synthesis of deuterated kynurenine typically involves an acid-catalyzed hydrogen/deuterium (H/D) exchange reaction. A common method involves heating L-kynurenine in deuterated hydrochloric acid (DCl).[19] This process facilitates the exchange of protons for deuterons at specific positions on the molecule. The primary sites of deuteration under these conditions are the β-position of the amino acid side chain and the 3' and 5' positions on the aromatic ring, yielding tri- and tetra-substituted products.[19] More complex, multi-step syntheses can be employed to achieve site-specific deuteration for mechanistic studies.[20][21]

Comparative Physicochemical Properties

The primary difference between kynurenine and its deuterated isotopologues is their molecular weight. This distinction is fundamental to their application in mass spectrometry. Other physicochemical properties, such as solubility and pKa values, are generally considered to be negligibly different for most bioanalytical applications.[22]

Table 1: Physicochemical Properties of L-Kynurenine vs. L-Kynurenine-d4

| Property | L-Kynurenine | L-Kynurenine-d4 | Rationale for Difference |

| Chemical Formula | C₁₀H₁₂N₂O₃ | C₁₀H₈D₄N₂O₃ | Replacement of 4 H atoms with D atoms. |

| Average Molecular Weight | 208.21 g/mol [23] | Approx. 212.24 g/mol | Each deuterium atom adds ~1.006 Da. |

| Monoisotopic Mass | 208.0848 Da[23] | Approx. 212.1099 Da | Based on the most abundant isotopes. |

| Key Mass Spec Adduct [M+H]⁺ | m/z 209.0921 | m/z 213.1172 | Protonation in positive ion mode ESI. |

| Solubility | Soluble in DMSO, Ethanol[24] | Expected to be nearly identical | Isotopic substitution has minimal effect on polarity. |

| pKa Values | Multiple dissociation steps[22] | Expected to be nearly identical | Deuterium has a minor effect on acidity. |

Spectroscopic Analysis

Accurate characterization of deuterated kynurenine is essential to confirm its identity, purity, and the specific locations of deuterium incorporation. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[19][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for determining the precise location of deuterium atoms.[25][26]

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.[27]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the deuterated positions. It is highly effective for confirming the isotopic enrichment at each labeled site.[26]

-

¹³C NMR (Carbon NMR): Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (a triplet for a -CD group, a quintet for -CD₂) and a slight upfield shift compared to carbons bonded to hydrogen.

Mass Spectrometry (MS)

MS is used to confirm the overall mass shift and isotopic purity of the deuterated compound.[25]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula and the number of deuterium atoms incorporated.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule, MS/MS can sometimes provide positional information. The mass of the fragment ions will shift depending on whether the deuterium label is retained or lost, helping to confirm the location of the label on different parts of the molecule. For example, a key fragmentation of kynurenine involves the loss of the anthraniloyl group.[28][29] Comparing the fragmentation pattern of deuterated kynurenine to the unlabeled standard reveals which fragments retain the deuterium labels.

Table 2: Representative MS/MS Transitions for Kynurenine and Kynurenine-d4

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description of Fragmentation |

| L-Kynurenine | 209.1 | 192.1 | Loss of NH₃ |

| L-Kynurenine | 209.1 | 146.1 | Loss of alanine side chain |

| L-Kynurenine | 209.1 | 94.0 | Further fragmentation of 146.1 ion |

| L-Kynurenine-d4 | 213.1 | 195.1 | Loss of NH₃ (assuming no D on amine) |

| L-Kynurenine-d4 | 213.1 | 148.1 | Loss of deuterated side chain |

| L-Kynurenine-d4 | 213.1 | 98.0 | Further fragmentation of 148.1 ion |

Note: Exact m/z values may vary slightly based on instrument calibration and resolution. The transitions for Kynurenine-d4 assume deuteration on the aromatic ring and side chain.[29]

The Kinetic Isotope Effect and Metabolic Implications

The metabolism of L-kynurenine is a branching pathway controlled by several key enzymes.[3] Deuteration at a site of enzymatic attack can significantly alter the metabolic flux.

Caption: The Kynurenine Pathway and the Impact of Deuteration.

The enzyme kynurenine 3-monooxygenase (KMO) hydroxylates kynurenine at the 3-position of the aromatic ring to form 3-hydroxykynurenine (3-HK), a precursor to the excitotoxin quinolinic acid.[2][9] This reaction involves the cleavage of a C-H bond. If this position is deuterated, the KIE can slow the reaction rate.[11][13] This has profound implications:

-

Shifting Metabolic Ratios: A slower KMO-mediated conversion can redirect kynurenine metabolism towards the kynurenine aminotransferase (KAT) enzymes, leading to an increased production of the neuroprotective kynurenic acid (KYNA).[9][30]

-

Drug Development: This principle is the basis for developing "deuterated drugs."[][12] By selectively deuterating a drug candidate at a site of rapid metabolism (a "metabolic soft spot"), its pharmacokinetic half-life can be extended, potentially improving efficacy, reducing required dosage, and lowering the formation of toxic metabolites.[14]

Experimental Protocols and Applications

Application: Internal Standard for LC-MS/MS Bioanalysis

The most common application of deuterated kynurenine is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous kynurenine in biological matrices like plasma, cerebrospinal fluid (CSF), or brain tissue homogenates.[31][32]

Caption: Bioanalytical Workflow for Kynurenine Quantification.

Protocol 1: LC-MS/MS Quantification of Kynurenine in Human Plasma

Self-Validating Principle: This protocol adheres to regulatory guidelines (e.g., EMA, FDA) which require validation of selectivity, linearity, accuracy, precision, and stability.[33][34] The use of a SIL-IS is a cornerstone of this validation, as it co-purifies with the analyte, inherently correcting for variability.[18]

-

Preparation of Standards:

-

Prepare a stock solution of L-kynurenine (analyte) and L-kynurenine-d4 (Internal Standard, IS) in a suitable solvent (e.g., 50:50 methanol:water) at 1 mg/mL.

-

Create a series of working standard solutions of the analyte by serial dilution.

-

Prepare a single working IS solution (e.g., 1 µmol/L).[31]

-

-

Sample Preparation:

-

To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the working IS solution.

-

Causality: Adding the IS at the very beginning ensures it undergoes all subsequent steps alongside the analyte, allowing it to accurately correct for any losses during processing.[34]

-

Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid). Vortex vigorously for 30 seconds.

-

Causality: Acetonitrile efficiently denatures and precipitates plasma proteins. Formic acid aids in protein precipitation and ensures the analytes are protonated for positive mode ESI-MS.

-

Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% B to 95% B over 4 minutes.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the known concentration of the calibration standards.

-

Apply a linear regression model to the curve.

-

Determine the concentration of kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Deuterated kynurenine is more than a simple isotopically labeled compound; it is a versatile and indispensable tool in modern biomedical research. Its chemical properties, particularly its mass difference and the increased strength of its C-D bonds, enable two powerful applications. As a stable isotope-labeled internal standard, it provides the foundation for highly accurate and reproducible quantification of endogenous kynurenine, a critical capability for biomarker studies and clinical diagnostics. As a metabolic probe, it allows for the detailed investigation of enzymatic mechanisms through the kinetic isotope effect, offering a strategy to modulate metabolic pathways and inform the design of novel therapeutics with improved pharmacokinetic properties. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize deuterated kynurenine to advance our knowledge of the kynurenine pathway and its profound role in health and disease.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ovid.com [ovid.com]

- 5. mdpi.com [mdpi.com]

- 6. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METABOLITES KYNURENINE PATHWAY | Buchem BV [buchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. mdpi.com [mdpi.com]

- 22. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. L-Kynurenine-d4 | Deuterium Labeled Isotope Compound | AHR | TargetMol [targetmol.com]

- 25. resolvemass.ca [resolvemass.ca]

- 26. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 27. myuchem.com [myuchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. tandfonline.com [tandfonline.com]

- 32. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ema.europa.eu [ema.europa.eu]

- 34. ema.europa.eu [ema.europa.eu]

2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 mechanism of action

An In-Depth Technical Guide to the Role and Application of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 in Modulating the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the central tryptophan metabolite, L-kynurenine. The primary mechanism of action of this compound is not as a direct therapeutic agent but as a sophisticated tool for investigating the kinetics and modulation of the kynurenine pathway (KP). The strategic incorporation of seven deuterium atoms offers a unique approach to altering its metabolic fate, thereby enabling detailed pharmacokinetic and pharmacodynamic studies. This guide will delve into the intricacies of the kynurenine pathway, the significance of isotopic labeling, and the practical application of this compound in research and drug development. We will explore its interactions with key enzymes such as Indoleamine 2,3-dioxygenase (IDO1), Kynurenine 3-monooxygenase (KMO), and Kynurenine Aminotransferases (KATs). Furthermore, this document provides detailed experimental protocols for assays critical to evaluating the impact of this and similar molecules on the kynurenine pathway.

Introduction: The Kynurenine Pathway - A Critical Regulator of Health and Disease

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway (KP), accounting for over 95% of its catabolism[1]. This complex and highly regulated pathway produces a variety of bioactive metabolites that are implicated in a wide array of physiological and pathological processes, including immune response, neurotransmission, and inflammation[2][3][4]. The first and rate-limiting step of the KP is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[2][5]. N-formylkynurenine is then rapidly converted to L-kynurenine, the parent, non-deuterated form of the topic compound[6].

L-kynurenine stands at a critical metabolic crossroads in the pathway. Its fate is determined by the action of several enzymes, leading to the production of either neuroprotective or potentially neurotoxic downstream metabolites[7][8]. This delicate balance is crucial for maintaining cellular homeostasis, and its dysregulation has been linked to several pathologies, including neurodegenerative diseases, cancer, and autoimmune disorders[1][4][9][10].

The Central Role of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (L-Kynurenine)

The compound 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid is more commonly known as L-kynurenine[6]. As the central hub of the kynurenine pathway, it serves as a substrate for two major enzymatic branches:

-

The Kynurenic Acid (KYNA) Branch: Catalyzed by kynurenine aminotransferases (KATs), L-kynurenine is converted to kynurenic acid[11][12][13][14]. KYNA is known for its neuroprotective properties, acting as an antagonist at ionotropic glutamate receptors[11][12][13].

-

The 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) Branch: L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine[8][15]. Further metabolism of 3-HK can lead to the production of quinolinic acid, an NMDA receptor agonist that can be excitotoxic at elevated levels[8].

Given this pivotal position, modulating the enzymes that act on L-kynurenine, such as KMO and KATs, is a major focus of drug discovery efforts aimed at rebalancing the pathway for therapeutic benefit[7][8][15][16].

Kynurenine Pathway Diagram

Caption: The Kynurenine Pathway highlighting the central role of L-Kynurenine.

The "-d7" Modification: A Pharmacokinetic Game-Changer

The "-d7" in this compound signifies that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is a key strategy in medicinal chemistry to enhance a drug's metabolic profile through the kinetic isotope effect (KIE) [17][].

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond[17]. Many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing hydrogen with deuterium at a site of metabolic activity, the rate of this cleavage can be significantly reduced[][19][20]. This can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-Life and Exposure: A slower rate of metabolism means the compound remains in the body for a longer period, increasing its overall exposure (AUC)[17][21].

-

Reduced Metabolite-Related Toxicity: If a metabolite is responsible for adverse effects, slowing its formation can improve the safety profile of the compound[21].

-

Improved Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active compound that reaches systemic circulation.

In the context of the kynurenine pathway, a deuterated kynurenine analog can be used to:

-

Probe Enzyme Kinetics: By observing the differential processing of the deuterated versus the non-deuterated compound by enzymes like KMO and KATs, researchers can gain insights into their reaction mechanisms.

-

Develop Novel Therapeutics: A deuterated inhibitor of a kynurenine pathway enzyme could have a superior pharmacokinetic profile compared to its non-deuterated counterpart, potentially leading to a more effective drug with a more convenient dosing regimen.

Experimental Protocols for Mechanistic Elucidation

To investigate the effects of this compound and other modulators of the kynurenine pathway, a suite of robust assays is required. Below are detailed protocols for key experiments.

IDO1/KMO Enzyme Inhibition Assay (In Vitro)

This protocol describes a method to assess the inhibitory potential of a compound against IDO1 or KMO activity by measuring the production of kynurenine or 3-hydroxykynurenine, respectively.

Materials:

-

Recombinant human IDO1 or KMO enzyme

-

L-Tryptophan (for IDO1 assay) or L-Kynurenine (for KMO assay)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., ascorbate, methylene blue for IDO1; NADPH for KMO)

-

Test compound (e.g., this compound or a known inhibitor)

-

96-well microplate

-

Plate reader or HPLC system

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, cofactors, and the substrate (L-tryptophan or L-kynurenine).

-

Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Enzyme Addition: Initiate the reaction by adding the recombinant IDO1 or KMO enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA)[22][23].

-

Detection:

-

For IDO1: After incubation with TCA to hydrolyze N-formylkynurenine to kynurenine, the amount of kynurenine can be quantified by adding p-dimethylaminobenzaldehyde (p-DMAB), which forms a colored product measurable at 480 nm[22]. Alternatively, kynurenine levels can be measured by HPLC[23][24].

-

For KMO: The product, 3-hydroxykynurenine, can be quantified using HPLC with UV or fluorescence detection.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve[24].

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular environment[25][26][27][28]. The principle is that ligand binding stabilizes the target protein against thermal denaturation[25][28].

Materials:

-

Cells expressing the target protein (e.g., KMO)

-

Test compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer

-

Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40-70°C for 3 minutes)[27][29].

-

Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting, ELISA, or mass spectrometry[29].

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[28].

LC-MS/MS for Metabolite Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying metabolites of the kynurenine pathway in complex biological matrices like plasma or cell lysates[30][31][32][33].

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standards (stable isotope-labeled versions of the analytes, such as this compound)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)[32][34]

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add an internal standard mixture to each sample.

-

Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile[32].

-

Vortex and centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., a reversed-phase C18 or HILIC column) and separate the metabolites using a gradient of mobile phases.

-

MS/MS Detection: Analyze the eluting metabolites using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and internal standard.

-

Data Analysis: Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

Quantitative Data Summary

The following table presents hypothetical data that could be generated from the assays described above to characterize a novel KMO inhibitor.

| Parameter | Value | Assay |

| KMO IC50 | 50 nM | In Vitro Enzyme Inhibition |

| Cellular KMO EC50 | 200 nM | Cellular Kynurenine Production Assay |

| CETSA ΔTm | +5.2 °C | Cellular Thermal Shift Assay |

| Plasma Half-Life (t½) | 8 hours | Pharmacokinetic Study (LC-MS/MS) |

| Oral Bioavailability (F%) | 45% | Pharmacokinetic Study |

Conclusion

This compound, a deuterated form of L-kynurenine, represents a valuable tool for researchers in the field of tryptophan metabolism. Its primary mechanism of action is not as a direct pharmacological agent but as a stable isotope-labeled standard and a probe for studying the kinetics and dynamics of the kynurenine pathway. The strategic use of deuteration can significantly enhance the pharmacokinetic properties of molecules targeting this pathway, offering a promising avenue for the development of novel therapeutics for a range of diseases. The experimental protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of such compounds and advancing our understanding of the critical role of the kynurenine pathway in human health and disease.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kynurenic acid antagonists and kynurenine pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 9. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 14. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]

- 16. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 19. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. news-medical.net [news-medical.net]

- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. Mass Spectrometry in Metabolomics - biocrates [biocrates.com]

- 34. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Kynurenine Pathway: A Comprehensive Guide to Isotopic Labeling

An In-depth Technical Guide:

Abstract

The kynurenine pathway (KP) represents the principal route of tryptophan degradation and is a critical nexus in the interplay between the immune system and the central nervous system. Its metabolites are implicated in a spectrum of pathologies, from neurodegenerative disorders to cancer, making the pathway a focal point for therapeutic development. This technical guide provides researchers, scientists, and drug development professionals with a sophisticated framework for utilizing isotopic labeling to unravel the dynamic complexities of the KP. We will explore the fundamental principles of stable isotope tracing, present detailed, field-tested experimental workflows, and offer expert insights into data analysis and interpretation, thereby equipping researchers to generate robust, mechanistically informative, and translatable data.

The Kynurenine Pathway: A Central Hub of Metabolism and Signaling

Constituting over 95% of tryptophan (Trp) catabolism, the kynurenine pathway is a pivotal metabolic cascade.[1] The pathway's initiation and rate-limiting step involves the enzymatic conversion of Trp to N-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO1 and IDO2) in extrahepatic tissues.[2] This process gives rise to a series of bioactive metabolites, collectively termed kynurenines, which have profound effects on cellular function.

The KP is characterized by two major divergent branches: a "neurotoxic" arm that produces 3-hydroxykynurenine (3-HK) and the N-methyl-D-aspartic acid (NMDA) receptor agonist, quinolinic acid (QUIN), and a "neuroprotective" arm that generates kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors. The equilibrium between these branches is fundamental to maintaining physiological homeostasis. Dysregulation of this delicate balance is a hallmark of numerous diseases, including Alzheimer's disease, Huntington's disease, depression, and various cancers, highlighting the pathway's significance as a therapeutic target.[2][3][4]

Principles of Isotopic Labeling in Metabolic Research

Isotopic labeling is a robust technique for tracing the journey of a molecule through a biological system.[5] It involves the substitution of one or more atoms in a molecule with their stable, non-radioactive isotopes. The most commonly employed isotopes in metabolic studies are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[] These labeled molecules behave chemically identically to their unlabeled counterparts, ensuring they are processed by enzymes in the same way. Their distinct mass, however, enables their differentiation and quantification by powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][]

Why Employ Isotopic Labeling for the Kynurenine Pathway?

-

Flux Analysis: Introducing a labeled precursor, such as ¹³C- or ¹⁵N-tryptophan, allows for the precise measurement of its conversion rate into downstream metabolites. This provides a dynamic quantification of metabolic flux through the various branches of the KP, an insight unattainable through static metabolite measurements alone.

-

Pathway Elucidation: The presence of the isotopic label in a downstream metabolite serves as direct proof of the metabolic transformation from the labeled precursor, thereby confirming the connectivity within the pathway.

-

Source Determination: In complex biological systems where a metabolite may have multiple origins, isotopic labeling can be used to distinguish and quantify the relative contributions of these different sources. For example, it can differentiate between the de novo synthesis of a kynurenine metabolite versus its uptake from the extracellular milieu.

-

Enzyme Activity Assessment: Variations in the rate of label incorporation into a product can be used to deduce changes in the activity of the enzyme responsible for that conversion. This is particularly valuable for investigating the impact of genetic modifications, disease states, or pharmacological interventions on KP enzyme function.[4]

Strategic Selection of Isotopes

The choice between ¹³C and ¹⁵N labeling is dictated by the specific research question:

-

¹³C Labeling: As metabolic transformations primarily involve the rearrangement of carbon backbones, ¹³C-labeled precursors are the standard for tracking carbon flow through the KP.[] Using fully labeled [U-¹³C]-tryptophan, where all carbon atoms are ¹³C, maximizes the mass shift in downstream metabolites, simplifying their detection and analysis.

-

¹⁵N Labeling: When the focus is on nitrogen metabolism, ¹⁵N labeling is indispensable.[] Tryptophan contains two nitrogen atoms, and using [U-¹⁵N]-tryptophan enables the tracing of these atoms into the various kynurenine metabolites. This is especially informative for probing the activity of enzymes involved in nitrogen transfer, such as kynureninase.[7]

-

Dual Labeling (¹³C and ¹⁵N): For the most comprehensive analysis, dual-labeled precursors can be employed to simultaneously monitor both carbon and nitrogen fluxes.[8] This sophisticated approach provides a more holistic view of the metabolic remodeling occurring within the KP.

Experimental Design and Methodologies

A meticulously designed isotopic labeling experiment is paramount for generating high-quality, interpretable data. The following section details a generalized workflow for investigating the kynurenine pathway using stable isotope tracing.

Experimental Workflow

Caption: A structured workflow for investigating the kynurenine pathway using isotopic labeling.

Step-by-Step Protocol: In Vitro Labeling of Cultured Cells

This protocol outlines a robust method for labeling adherent mammalian cells with [U-¹³C]-tryptophan.

Materials:

-

Adherent mammalian cell line of interest

-

Complete growth medium

-

Tryptophan-free medium

-

[U-¹³C]-Tryptophan (or other desired labeled precursor)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of maintaining 4°C and high-speed operation

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and cultivate to the desired confluency, typically 80-90%.

-

Media Preparation: Formulate the labeling medium by supplementing tryptophan-free medium with the desired concentration of [U-¹³C]-tryptophan. It is crucial that this concentration mirrors that of the complete growth medium to prevent artifacts from tryptophan depletion or excess.

-

Labeling Initiation:

-

Aspirate the complete growth medium from the cell culture.

-

Gently wash the cells once with pre-warmed PBS to eliminate any residual unlabeled tryptophan.

-

Introduce the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a series of time points (e.g., 0, 1, 4, 8, 24 hours). The optimal duration will vary depending on the cell type and the specific metabolic flux under investigation.

-

Metabolic Quenching and Metabolite Extraction:

-

At each designated time point, aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to halt all metabolic activity.

-

Add a sufficient volume of pre-chilled 80% methanol to the cells.

-

Incubate at -80°C for a minimum of 15 minutes.

-

Using a cell scraper, detach the cells in the methanol and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet cellular debris.[9]

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.[9]

-

Evaporate the supernatant to complete dryness using a vacuum concentrator.[9]

-

Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).[9]

-

Perform a final centrifugation step to pellet any remaining particulates.[9]

-

Transfer the final supernatant to an autosampler vial for analysis.[9]

-

Analytical Techniques: Mass Spectrometry for Isotope Tracing

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier analytical platform for the analysis of kynurenine pathway metabolites, owing to its exceptional sensitivity, selectivity, and capacity for simultaneous quantification of multiple analytes.[9][10]

LC-MS/MS Method Parameters

The following table presents a foundational set of LC-MS/MS parameters. It is imperative to note that these parameters will require optimization for the specific instrumentation and column utilized.

| Parameter | Typical Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reversed-phase | Ensures effective retention and separation of the moderately polar kynurenine pathway metabolites.[3] |

| Mobile Phase A | Water with 0.1% formic acid | An acidified mobile phase enhances peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic solvent used for gradient elution. |

| Gradient | Optimized for the separation of all target analytes | A gradient elution is essential for resolving metabolites with a range of polarities.[9] |

| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate for conventional analytical LC columns.[9] |

| Injection Volume | 5 - 10 µL | A balance between achieving sufficient sensitivity and avoiding column overload.[9] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Kynurenine pathway metabolites readily form positive ions in the ESI source.[3][9] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Delivers superior selectivity and sensitivity for targeted quantification.[3] |

MRM Transitions for Key Kynurenine Pathway Metabolites

The table below provides illustrative MRM transitions for both unlabeled and fully ¹³C-labeled tryptophan and its primary metabolites. These transitions must be empirically determined and optimized on the specific mass spectrometer being used.

| Metabolite | Precursor Ion (Q1) | Product Ion (Q3) |

| Tryptophan (unlabeled) | 205.1 | 188.1 |

| [U-¹³C]-Tryptophan | 216.1 | 199.1 |

| Kynurenine (unlabeled) | 209.1 | 94.1 |

| [U-¹³C]-Kynurenine | 219.1 | 99.1 |

| Kynurenic Acid (unlabeled) | 190.0 | 144.0 |

| [U-¹³C]-Kynurenic Acid | 199.0 | 152.0 |

| 3-Hydroxykynurenine (unlabeled) | 225.1 | 110.0 |

| [U-¹³C]-3-Hydroxykynurenine | 235.1 | 115.0 |

| Quinolinic Acid (unlabeled) | 168.0 | 78.0 |

| [U-¹³C]-Quinolinic Acid | 174.0 | 82.0 |

Data Analysis and Interpretation

The raw output from the LC-MS/MS analysis comprises peak areas for the various isotopologues of each metabolite. Rigorous data processing is indispensable for the accurate determination of isotopic enrichment and the subsequent calculation of metabolic fluxes.

Data Correction

A critical step in data processing is the correction for the natural abundance of stable isotopes (e.g., the approximately 1.1% natural abundance of ¹³C). Various software packages and algorithms are available for this correction. Neglecting this step will result in an overestimation of label incorporation.

Calculating Fractional Enrichment

Fractional enrichment (FE) quantifies the proportion of a metabolite pool that has become labeled. It is calculated using the following formula:

FE = (Sum of peak areas of all labeled isotopologues) / (Sum of peak areas of all isotopologues (labeled + unlabeled))

Visualizing Labeling Dynamics

Plotting the fractional enrichment of each metabolite as a function of time provides a clear visual representation of the labeling kinetics. This allows for an intuitive understanding of the rate at which the label propagates through the pathway and can aid in the identification of potential regulatory nodes or bottlenecks.

Caption: A hypothetical representation of labeling curves for tryptophan and its downstream metabolites.

Trustworthiness and Self-Validation

To uphold the integrity of the experimental data, a self-validating system should be integrated throughout the entire workflow.

-

Internal Standards: The inclusion of stable isotope-labeled internal standards for each target analyte is non-negotiable for accurate quantification. These standards are introduced at the outset of sample preparation and serve to correct for variability in extraction efficiency and instrument response.

-

Quality Control Samples: Pooled biological samples should be analyzed at regular intervals during the analytical run to monitor instrument performance and evaluate the reproducibility of the data.

-

Biological Replicates: An adequate number of biological replicates must be included for each experimental condition to ensure statistical robustness and to account for inherent biological variability.

-

Method Validation: The analytical method must be rigorously validated for linearity, accuracy, precision, and sensitivity in accordance with established scientific guidelines.

Conclusion and Future Directions

The strategic application of isotopic labeling, in conjunction with advanced analytical platforms like LC-MS/MS, offers an exceptionally powerful means of dissecting the intricate workings of the kynurenine pathway. By transcending static metabolite measurements to embrace the dynamic analysis of metabolic flux, researchers can achieve a more profound understanding of how this vital pathway is regulated in both health and disease. This knowledge is fundamental to the identification of novel therapeutic targets and the development of more efficacious treatments for a broad spectrum of human disorders.

Future progress in this field will likely be driven by the adoption of more sophisticated labeling strategies, such as dual-labeling experiments, and the integration of metabolomic data with other 'omics' datasets, including proteomics and transcriptomics. This systems-level approach will be instrumental in unraveling the complex regulatory networks that govern kynurenine pathway metabolism and in translating these fundamental discoveries into tangible clinical applications.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to the Commercial Availability and Application of Deuterated Kynurenine Standards for Quantitative Bioanalysis

Introduction: The Kynurenine Pathway and the Imperative for Precise Quantification

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of dietary tryptophan.[1][2][3] This complex cascade of enzymatic reactions, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), produces a host of bioactive metabolites, collectively known as kynurenines.[4][5][6] These molecules are not merely metabolic intermediates but are crucial signaling molecules implicated in a diverse array of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation.[1][2]

Dysregulation of the kynurenine pathway has been linked to a growing number of human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to psychiatric conditions and cancer.[1] Consequently, the accurate and precise quantification of kynurenine pathway metabolites in biological matrices is of paramount importance for both basic research and clinical diagnostics. This has led to the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for their analysis, owing to its high sensitivity and specificity.[7][8][9]

A cornerstone of robust quantitative LC-MS/MS assays is the use of stable isotope-labeled internal standards. Deuterated analogs of the target analytes are particularly well-suited for this purpose as they exhibit nearly identical physicochemical properties to their endogenous counterparts, co-eluting chromatographically and experiencing similar ionization efficiencies and matrix effects.[8] This co-analysis allows for the correction of variability introduced during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the quantitative data. This technical guide provides a comprehensive overview of the commercial availability of deuterated kynurenine standards and presents a detailed, field-proven protocol for their application in a validated LC-MS/MS workflow for the quantification of key kynurenine pathway metabolites in human plasma.

Commercial Availability of Deuterated Kynurenine Standards

A variety of deuterated kynurenine pathway metabolites are commercially available from several reputable suppliers. These standards are offered with varying degrees of isotopic enrichment and chemical purity, and it is crucial for the researcher to select standards appropriate for their specific application. The following table summarizes a selection of commercially available deuterated kynurenine standards, highlighting their key specifications.

| Metabolite | Supplier | Product Number (Example) | Isotopic Purity | Chemical Purity |

| L-Kynurenine-d4 | Cayman Chemical | 36307 | ≥99% deuterated forms (d1-d4)[10][11][12][13] | ≥98% |

| Kynurenic acid-d5 | Sigma-Aldrich | K3375 | 98 atom % D[14] | 97% (CP)[14] |

| 3-Hydroxy-DL-kynurenine | Toronto Research Chemicals | H948752 | Not specified | Not specified |

| Xanthurenic acid-d4 | MedchemExpress | HY-116173S | Not specified | Not specified |

| Quinolinic acid-d3 | MedchemExpress | HY-113045S | Not specified | Not specified |

Note: This table is not exhaustive and represents a snapshot of available products. Researchers should always consult the supplier's certificate of analysis for lot-specific information.

The Kynurenine Pathway: A Visual Overview

The following diagram illustrates the major enzymatic steps of the kynurenine pathway, highlighting the key metabolites that are the focus of many research and clinical investigations.

Caption: The Kynurenine Pathway highlighting key enzymes and metabolites.

A Validated LC-MS/MS Protocol for the Quantification of Kynurenine Pathway Metabolites in Human Plasma

This section provides a detailed, step-by-step protocol for the simultaneous quantification of tryptophan, kynurenine, kynurenic acid, and 3-hydroxykynurenine in human plasma using their respective deuterated internal standards. The protocol is designed to be self-validating, incorporating quality control measures at each stage to ensure the generation of accurate and reliable data, in line with FDA guidance on bioanalytical method validation.[15][16][17][18]

Experimental Workflow Overview

The following diagram outlines the major steps in the analytical workflow, from sample receipt to data analysis.

Caption: A typical workflow for the quantification of kynurenine metabolites.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each analyte (tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine) and their corresponding deuterated internal standards (e.g., L-Kynurenine-d4) and dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store stock solutions at -20°C or -80°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., 50:50 methanol:water). These working solutions will be used to prepare the calibration curve and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standards at a concentration that will yield a robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL).

2. Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve: Prepare a set of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped human plasma) with the working standard solutions to achieve a range of concentrations that bracket the expected concentrations in the study samples. A typical calibration curve might include 8-10 non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve. QC samples should be prepared from a separate weighing of the analytical standards than that used for the calibration curve.

3. Sample Preparation (Protein Precipitation) [8][19][20][21]

-

To 50 µL of human plasma (or calibration standard or QC sample) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.

-

Add 200 µL of ice-cold methanol to precipitate the plasma proteins. Vortex vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each analyte and its deuterated internal standard must be optimized. The following table provides example MRM transitions.[7][22][23]

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tryptophan | 205.1 | 146.1 |

| L-Kynurenine | 209.1 | 192.1 |

| L-Kynurenine-d4 | 213.1 | 196.1 |

| Kynurenic Acid | 190.1 | 144.1 |

| Kynurenic Acid-d5 | 195.1 | 149.1 |

| 3-Hydroxykynurenine | 225.1 | 208.1 |

5. Data Analysis and Method Validation

-

Data Processing: Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

-

Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA).[15][16][17][18] This includes assessing the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve: The relationship between the instrumental response and the concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

-

Conclusion: Ensuring Data Integrity in Kynurenine Pathway Research

The commercial availability of high-quality deuterated kynurenine standards is a critical enabler for researchers seeking to accurately quantify the metabolites of this important pathway. By serving as ideal internal standards in LC-MS/MS assays, they allow for the development of robust and reliable analytical methods. The detailed protocol presented in this guide, when executed with meticulous attention to detail and validated according to established regulatory guidelines, provides a framework for generating high-quality quantitative data. Such data is essential for advancing our understanding of the role of the kynurenine pathway in health and disease and for the development of novel therapeutic strategies targeting this critical metabolic axis.

References

- 1. mdpi.com [mdpi.com]

- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic review and meta-analysis of the kynurenine pathway of tryptophan metabolism in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. L-Kynurenine-d4 - Cayman Chemical [bioscience.co.uk]

- 11. caymanchem.com [caymanchem.com]

- 12. L-Kynurenine-d4 | CAS 2672568-86-2 | Cayman Chemical | Biomol.com [biomol.com]

- 13. Sapphire North America [sapphire-usa.com]

- 14. Kynurenic acid-3,5,6,7,8-d5 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 15. fda.gov [fda.gov]

- 16. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]

- 17. fda.gov [fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Role of Deuterated Kynurenine Pathway Metabolites in Elucidating Neurodegenerative Mechanisms: A Technical Guide to 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7

An In-Depth Technical Guide for Neurodegenerative Disease Research

Abstract

The kynurenine pathway (KP) is a critical metabolic route of tryptophan degradation, producing several neuroactive compounds that are increasingly implicated in the pathophysiology of neurodegenerative diseases. Dysregulation of this pathway can lead to an imbalance between neurotoxic and neuroprotective metabolites, contributing to neuronal dysfunction and cell death. Accurate quantification of these metabolites in biological matrices is therefore paramount for both biomarker discovery and the development of novel therapeutic strategies. This guide provides a comprehensive technical overview of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid, a key KP metabolite, and details the critical role of its stable isotope-labeled analog, 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7, in achieving precise and reliable quantification for neurodegenerative disease research. We will delve into the scientific rationale, present a detailed bioanalytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explore advanced applications in the field.

Part 1: The Kynurenine Pathway and the Rationale for Isotope Dilution

The kynurenine pathway is the primary route for tryptophan metabolism in the body, with over 95% of dietary tryptophan being processed through this cascade. While essential for producing nicotinamide adenine dinucleotide (NAD+), the pathway also generates a series of intermediates with potent neuromodulatory effects. An imbalance in this pathway has been linked to a variety of disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, where an accumulation of neurotoxic metabolites like quinolinic acid and a deficit of neuroprotective ones like kynurenic acid are often observed.

2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid, a derivative within this pathway, serves as a crucial node in the metabolic cascade. Its concentration in cerebrospinal fluid (CSF) and plasma can reflect the upstream and downstream enzymatic activity, making it a valuable potential biomarker for disease state and therapeutic response.

However, the accurate measurement of low-abundance metabolites in complex biological samples is a significant analytical challenge. Endogenous and exogenous interferences, sample preparation variability, and ion suppression effects in mass spectrometry can all lead to inaccurate results. The gold-standard solution to these challenges is isotope dilution mass spectrometry , which involves the use of a stable isotope-labeled (SIL) internal standard.

This compound is an ideal internal standard for this purpose. By replacing seven hydrogen atoms with deuterium, the molecule becomes chemically identical to the endogenous analyte but is 7 Daltons heavier. This mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their identical chemical behavior ensures that any sample loss or matrix effects during preparation and analysis affect both compounds equally. This co-elution and co-ionization provides a highly accurate and precise method for quantification.

Part 2: Bioanalytical Methodology: Quantification in Human Plasma

The following protocol outlines a robust method for the quantification of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid in human plasma using the -d7 labeled internal standard and LC-MS/MS.

Experimental Workflow Overview

The workflow involves protein precipitation to extract the analyte from the plasma matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Caption: High-level workflow for quantifying the analyte in plasma.

Step-by-Step Protocol

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a stock solution of the non-labeled analyte in a suitable solvent (e.g., 50:50 methanol:water).

-

Serially dilute the stock solution to create a calibration curve ranging from expected physiological concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare at least three levels of QC samples (low, medium, high) independently.

-

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma (or standard/QC), add 10 µL of the this compound internal standard (IS) working solution (e.g., at 500 ng/mL).

-

Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

The parameters below are a starting point and should be optimized for the specific instrument used.

-

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | See Table 2 |

Data Acquisition and Processing

Mass spectrometer settings must be optimized by infusing pure solutions of both the analyte and the -d7 IS to determine the optimal precursor and product ions, as well as collision energies.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (Endogenous) | [Value to be determined] | [Value to be determined] | [Value to be determined] |

| Internal Standard (-d7) | [Value + 7 Da] | [Value to be determined] | [Value to be determined] |

Note: Exact m/z values must be determined empirically based on the compound's structure.

The concentration of the analyte in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating this value from the linear regression of the calibration curve.

Part 3: Mechanistic Insights and Advanced Applications

The ability to accurately measure this kynurenine pathway metabolite opens the door to a deeper understanding of its role in neurodegeneration.

Signaling Pathway Context

The balance between different branches of the kynurenine pathway is crucial for neuronal health. An over-activation of the branch leading to neurotoxic compounds can drive excitotoxicity and inflammation, key hallmarks of neurodegenerative diseases.

Caption: Simplified Kynurenine Pathway highlighting the analyte's position.

Future Research Directions

-

Biomarker Panels: Combining the measurement of this analyte with other KP metabolites (e.g., kynurenic acid, quinolinic acid) can create a powerful biomarker panel for early diagnosis and patient stratification.

-

Therapeutic Monitoring: For drugs designed to modulate KP enzymes like IDO (Indoleamine 2,3-dioxygenase) or KAT (Kynurenine aminotransferase), this analytical method can be used to quantify the drug's effect on the metabolic pathway.

-

Metabolic Flux Analysis: More advanced studies can use heavily labeled tryptophan (e.g., 13C-labeled) to trace the flow of atoms through the entire pathway, providing dynamic information about enzyme activity in disease models. The -d7 labeled compound remains essential in this context for accurate quantification of the endogenous pool.

Conclusion

This compound is an indispensable tool for researchers in the neurodegenerative disease field. Its use as an internal standard in isotope dilution LC-MS/MS assays provides the accuracy and precision required to validate the parent molecule as a potential biomarker and to investigate the complex dysregulation of the kynurenine pathway. The robust analytical methods enabled by this reagent are critical for advancing our understanding of disease mechanisms and for developing the next generation of targeted therapeutics.

Navigating Neuroinflammation: A Technical Guide to Exploring Psychiatric Disorder Biomarkers with Deuterated Kynurenine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the use of deuterated kynurenine as a powerful tool for investigating the intricate relationship between the kynurenine pathway, neuroinflammation, and psychiatric disorders. By leveraging the precision of stable isotope labeling, researchers can unlock novel insights into disease pathogenesis and accelerate the discovery of robust biomarkers.

The Kynurenine Pathway: A Critical Nexus in Brain Health and Disease

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, catabolizing over 95% of it.[1] This complex cascade of enzymatic reactions produces a host of bioactive metabolites, some with neuroprotective properties and others with potent neurotoxic effects.[2][3] The delicate balance between these opposing arms of the pathway is crucial for maintaining neurological homeostasis.

Disruptions in the KP have been increasingly implicated in the pathophysiology of a range of psychiatric disorders, including major depressive disorder (MDD), bipolar disorder, and schizophrenia.[2][4] A key trigger for this dysregulation is neuroinflammation.[5] Pro-inflammatory cytokines can upregulate the activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the KP.[6][7] This shunts tryptophan metabolism away from serotonin and melatonin synthesis and towards the production of kynurenine and its downstream metabolites.[8]

Two key metabolites with opposing actions are kynurenic acid (KYNA) and quinolinic acid (QUIN). KYNA, primarily synthesized by astrocytes, is a neuroprotective antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors.[8][9] In contrast, QUIN, produced mainly by activated microglia, is a potent NMDA receptor agonist and neurotoxin.[8][10] An imbalance skewed towards QUIN production can lead to excitotoxicity and neuronal damage, contributing to the symptomatology of various psychiatric illnesses.[3][4]

Caption: The Kynurenine Pathway: From Tryptophan to Neuroactive Metabolites.

Deuterated Kynurenine: A Precision Tool for Metabolic Flux Analysis

To accurately dissect the dynamics of the kynurenine pathway in the context of psychiatric disorders, it is essential to move beyond static measurements of metabolite concentrations. Stable isotope labeling with deuterated compounds offers a powerful approach to trace the metabolic fate of precursors and quantify the flux through specific enzymatic steps.[11] This technique, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) used in proteomics, provides a dynamic picture of pathway activity.[12][13][14]

By introducing a known amount of deuterated kynurenine (e.g., d4-kynurenine) into a biological system (in vitro or in vivo), researchers can track its conversion into downstream metabolites using mass spectrometry.[15] This allows for the precise quantification of the relative activities of the neuroprotective (leading to KYNA) and neurotoxic (leading to QUIN) branches of the pathway.

Why Deuterium?

-

Non-Radioactive: Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe for use in both preclinical and clinical research.[16]

-

Minimal Isotope Effect: The kinetic isotope effect of deuterium is generally small, meaning that deuterated molecules behave similarly to their non-deuterated counterparts in biological systems.[11]

-

High Sensitivity of Detection: Mass spectrometry provides exceptional sensitivity and specificity for the detection and quantification of deuterated metabolites.[17][18]

Experimental Workflow: From Sample to Data

A typical workflow for investigating kynurenine pathway dynamics using deuterated kynurenine involves several key stages, from meticulous sample preparation to sophisticated data analysis.

Caption: A streamlined workflow for deuterated kynurenine-based metabolomics.

Detailed Experimental Protocol: Plasma Sample Analysis

This protocol outlines a robust method for the quantification of endogenous and deuterated kynurenine pathway metabolites in human plasma.

Materials:

-

Human plasma samples

-

Deuterated kynurenine (d4-Kynurenine) internal standard solution

-

Methanol (LC-MS grade), ice-cold

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 14,000 x g and 4°C

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the deuterated kynurenine internal standard solution.

-

Protein Precipitation: Add 200 µL of ice-cold methanol to precipitate proteins.[19]

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[19]

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following table provides typical instrumentation and starting parameters for the analysis of kynurenine pathway metabolites. Method optimization will be required for specific applications.

| Parameter | Specification |

| Liquid Chromatography | |

| System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each endogenous and deuterated metabolite.

Data Interpretation and Biomarker Discovery

The primary output of this analysis will be the concentrations of both endogenous and deuterated kynurenine pathway metabolites. From this data, several key ratios can be calculated to infer pathway activity and identify potential biomarkers.

| Ratio | Interpretation | Potential Significance in Psychiatric Disorders |

| [d4-KYNA] / [d4-Kynurenine] | Flux through the neuroprotective branch (KAT activity) | Altered ratios may indicate a shift in neuroprotective capacity. |

| [d4-QUIN] / [d4-Kynurenine] | Flux through the neurotoxic branch (KMO activity) | Increased ratios could signify heightened neurotoxic potential. |

| [d4-KYNA] / [d4-QUIN] | Balance between neuroprotective and neurotoxic pathways | A key indicator of overall pathway dysregulation.[4] |

| [Kynurenine] / [Tryptophan] | Overall KP activation (IDO/TDO activity) | Elevated in inflammatory conditions.[20] |

Clinical Relevance:

-

Major Depressive Disorder (MDD): Studies have shown that MDD is often associated with immune-inflammatory activation and increased IDO activity.[2][21] This can lead to a depletion of tryptophan available for serotonin synthesis and an increase in neurotoxic kynurenine metabolites.[6] Some research indicates that antidepressant treatment may help to dampen this activated immune response.[2]

-